
4-Chloro-6-methoxypyrimidin-5-amine
Overview
Description
4-Chloro-6-methoxypyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C5H6ClN3O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 6th position, and an amino group at the 5th position on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxypyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with ammonia or an amine source under controlled temperature and pressure . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxypyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Scientific Research Applications
4-Chloro-6-methoxypyrimidin-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.
4-Amino-6-chloro-2-methylthiopyrimidine: Contains a methylthio group instead of a methoxy group.
Uniqueness
4-Chloro-6-methoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the amino group at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
4-Chloro-6-methoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a unique substitution pattern that imparts distinct chemical properties, making it a valuable candidate in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 15846-19-2. Its chemical structure features a chlorine atom at the 4-position and a methoxy group at the 6-position of the pyrimidine ring, which plays a crucial role in its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied as an inhibitor of various cancer cell lines, including those associated with breast cancer and leukemia. The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study: Breast Cancer Inhibition
A study demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspases. The compound was shown to downregulate the expression of anti-apoptotic proteins, enhancing its potential as an anticancer agent.
Antimicrobial Activity
This compound also displays broad-spectrum antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly affecting DNA topoisomerase II, which is essential for DNA replication and transcription. By inhibiting this enzyme, this compound can potentially disrupt the proliferation of cancer cells.
Research Findings:
Studies have shown that this compound inhibits topoisomerase II activity in vitro, leading to increased DNA damage in treated cells . This mechanism underlines its anticancer potential and opens avenues for further research into its use in combination therapies.
Other Biological Activities
Beyond its anticancer and antimicrobial effects, this compound has been investigated for various other biological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers in cellular models.
- Antidiabetic : Shows promise as a DPP-IV inhibitor, which is significant for managing type 2 diabetes.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against retinal ganglion cell damage.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes like DNA topoisomerase II, inhibiting their function.
- Cell Signaling Modulation : It may modulate pathways involving G-protein coupled receptors, influencing cellular responses to external stimuli .
- Apoptosis Induction : By promoting apoptosis in cancer cells, it reduces tumor growth and spread.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-6-methoxypyrimidin-5-amine, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation. For example, 5-amino-4-methoxy-6-chloropyrimidine (a closely related analog) undergoes acylation with chloroacetic acid chlorohydride to form intermediates, followed by displacement reactions with thiols or amines. Purification often involves recrystallization from acetonitrile, as demonstrated for structurally similar pyrimidines .
- Key Data :
Reaction Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Acylation | Chloroacetic acid chlorohydride, RT | ~75% | |
Purification | Acetonitrile recrystallization | N/A |
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Detects functional groups (e.g., amino, methoxy) via characteristic stretches (e.g., N–H at ~3300 cm⁻¹, C–O at ~1250 cm⁻¹) .
- NMR : H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm). C NMR confirms carbon frameworks .
Q. What crystallographic methods are used to determine its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen atoms are positioned using riding models, and thermal parameters are refined anisotropically. Cl···N interactions (3.09–3.10 Å) stabilize crystal packing .
- Key Bond Lengths :
Bond/Interaction | Length (Å) | Reference |
---|---|---|
Cl1···N2 | 3.094 | |
Cl2···N1 | 3.101 |
Advanced Research Questions
Q. How do Cl···N interactions influence the crystal packing of pyrimidine derivatives?
- Methodological Answer : Short Cl···N halogen bonds (3.09–3.10 Å) form 3D frameworks by linking molecules along crystallographic axes. Graph-set analysis (e.g., Etter’s notation) classifies these interactions as C(6) or R_2$$^2(8) motifs, critical for supramolecular stability .
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, chlorine at position 4 is more reactive toward amines than position 6 due to resonance stabilization of the leaving group. Solvent polarity (e.g., DMF vs. acetonitrile) and temperature (reflux vs. RT) further modulate reactivity .
- Case Study :
Reaction of 4,6-dichloro-5-methoxypyrimidine with morpholine in DMF at 100°C yields >90% 4-morpholino product .
Q. How are low data-to-parameter ratios managed in crystallographic refinement?
- Methodological Answer : For structures with low data-to-parameter ratios (e.g., 16.5 in ), restraints on bond lengths/angles and isotropic refinement of disordered regions improve model stability. SHELXL’s ISOR and DELU commands mitigate thermal motion errors .
Q. What strategies enable selective functionalization of the pyrimidine ring?
- Methodological Answer :
- Protection/Deprotection : Methoxy groups can be demethylated with BBr₃ for subsequent functionalization.
- Palladium Catalysis : Suzuki coupling or Buchwald-Hartwig amination introduces aryl/amine groups at specific positions .
Q. How do substituents modulate biological activity in pyrimidine analogs?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to target proteins (e.g., kinases). Comparative studies of 4-chloro vs. 4-amino derivatives show altered IC₅₀ values in enzymatic assays .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bond lengths for Cl···N interactions?
- Methodological Answer : Variations (e.g., 3.09 Å in vs. 3.10 Å in ) arise from temperature differences (100 K vs. 293 K) or crystallographic refinement protocols. Statistical validation via Hirshfeld surface analysis or DFT calculations resolves ambiguity .
Q. Tables of Key Findings
Table 1: Comparative Crystallographic Data
Compound | Space Group | Cl···N (Å) | Data-to-Parameter Ratio | Reference |
---|---|---|---|---|
4,6-Dichloro-5-methoxy | P2₁/c | 3.094 | 16.5 | |
2-Chloro-5-fluoro-6-methyl | P-1 | 3.100 | 13.6 |
Table 2: Reaction Optimization
Reaction | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Morpholine substitution | DMF | 100 | 92 | |
Piperidine substitution | Acetonitrile | 80 | 85 |
Properties
IUPAC Name |
4-chloro-6-methoxypyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMBMBLFCTDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355841 | |
Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-19-2 | |
Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methoxypyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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